molecular formula C16H15BrN4O3 B11328996 2-[5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide

2-[5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide

Cat. No.: B11328996
M. Wt: 391.22 g/mol
InChI Key: AFYXHRLMKPVFKV-UHFFFAOYSA-N
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Description

2-[5-(3-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETAMIDE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group and a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated aromatic compound.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium iodide in acetone or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[5-(3-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Research: Researchers investigate its interactions with biological systems to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 2-[5-(3-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(4-BROMOPHENYL)-6-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE: This compound shares a similar core structure but differs in the position and nature of the substituents.

    2-{[3-(4-BROMOPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDROBENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE: Another structurally related compound with different substituents and functional groups.

Uniqueness

The uniqueness of 2-[5-(3-BROMOPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]ACETAMIDE lies in its specific combination of substituents and the resulting biological activity. Its structure allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H15BrN4O3

Molecular Weight

391.22 g/mol

IUPAC Name

2-[5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C16H15BrN4O3/c1-19-11-7-21(8-12(18)22)14(9-4-3-5-10(17)6-9)13(11)15(23)20(2)16(19)24/h3-7H,8H2,1-2H3,(H2,18,22)

InChI Key

AFYXHRLMKPVFKV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)Br)CC(=O)N

Origin of Product

United States

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